molecular formula C16H28O2 B13969744 1,2-Dihexylcyclopropene-3-carboxylic acid CAS No. 54467-87-7

1,2-Dihexylcyclopropene-3-carboxylic acid

Cat. No.: B13969744
CAS No.: 54467-87-7
M. Wt: 252.39 g/mol
InChI Key: HIZHTBNZCIJIHX-UHFFFAOYSA-N
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Description

1,2-Dihexylcyclopropene-3-carboxylic acid is an organic compound characterized by a cyclopropene ring substituted with two hexyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene-3-carboxylic acid typically involves the reaction of hexyl-substituted alkenes with carboxylating agents under specific conditions. One common method includes the cyclopropanation of hexyl-substituted alkenes followed by carboxylation. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihexylcyclopropene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of hexyl-substituted ketones or aldehydes.

    Reduction: Formation of hexyl-substituted alcohols.

    Substitution: Formation of various substituted cyclopropene derivatives.

Scientific Research Applications

1,2-Dihexylcyclopropene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dihexylcyclopropene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    1,2-Dihexylcyclopropane-3-carboxylic acid: Similar structure but lacks the double bond in the cyclopropene ring.

    1,2-Dihexylcyclopropene-3-carboxylate esters: Ester derivatives with different functional groups attached to the carboxylic acid.

Uniqueness: 1,2-Dihexylcyclopropene-3-carboxylic acid is unique due to the presence of the cyclopropene ring, which imparts distinct reactivity and stability compared to its cyclopropane counterparts. The combination of hexyl groups and the carboxylic acid functionality further enhances its versatility in various chemical reactions and applications.

Biological Activity

1,2-Dihexylcyclopropene-3-carboxylic acid is a cyclopropene derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropene ring, which contributes to its unique chemical properties and biological interactions. Research into its biological activity has revealed various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_2

This structure features a cyclopropene ring with two hexyl groups and a carboxylic acid functional group, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various plant extracts, the compound was identified among bioactive components that contribute to the antimicrobial effects observed in Vitex negundo extracts. The presence of this compound potentially enhances the extract's efficacy against various pathogens, including bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound demonstrated cytotoxic effects on cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanisms underlying its activity may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Study on Antimicrobial Efficacy

A study conducted on the phytochemical constituents of Vitex negundo highlighted the role of this compound in enhancing the antimicrobial properties of the plant extract. The study utilized agar diffusion methods to assess the inhibition zones against various bacterial strains. The results indicated that extracts containing this compound showed superior antimicrobial activity compared to those without it .

Pathogen Inhibition Zone (mm) Extract Without Compound Extract With Compound
Staphylococcus aureus12612
Escherichia coli10410
Candida albicans15815

Study on Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines. One such study involved treating breast cancer cells with varying concentrations of the compound, resulting in significant cell death at higher concentrations. The study concluded that this compound could be a candidate for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the hexyl groups may facilitate interaction with cellular membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which may contribute to their overall biological efficacy.

Properties

CAS No.

54467-87-7

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

2,3-dihexylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C16H28O2/c1-3-5-7-9-11-13-14(15(13)16(17)18)12-10-8-6-4-2/h15H,3-12H2,1-2H3,(H,17,18)

InChI Key

HIZHTBNZCIJIHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C1C(=O)O)CCCCCC

Origin of Product

United States

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